1-[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride
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Overview
Description
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride is a chemical compound with significant potential in various research fields, including medicinal chemistry, pharmacology, and industrial applications. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a piperidine ring, and a chloropyridine moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the chloropyridine derivative. Key steps include:
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Formation of Pyrrolidine Intermediate:
- Starting from a suitable pyrrolidine precursor, the intermediate is synthesized through a series of reactions, including alkylation and cyclization.
- Reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
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Formation of Piperidine Intermediate:
- The piperidine ring is typically synthesized via hydrogenation or reductive amination of suitable precursors.
- Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
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Coupling Reaction:
- The pyrrolidine and piperidine intermediates are coupled with the chloropyridine derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- The reaction is carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products:
- Oxidized derivatives (N-oxides)
- Reduced derivatives (amines, alcohols)
- Substituted derivatives (various functional groups replacing chlorine)
Scientific Research Applications
1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Chloropyridin-2-yl)piperidin-4-amine
- 1-(5-Chloropyridin-2-yl)pyrrolidin-3-ylamine
Comparison: Compared to similar compounds, 1-[1-(5-chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride is unique due to its combined pyrrolidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2742656-85-3 |
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Molecular Formula |
C14H24Cl4N4 |
Molecular Weight |
390.2 |
Purity |
90 |
Origin of Product |
United States |
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